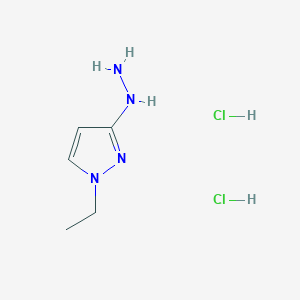![molecular formula C24H14Cl2N2O4S B2652652 [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate CAS No. 721434-09-9](/img/structure/B2652652.png)
[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate is a complex organic compound characterized by the presence of chloropyridine and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include chloropyridine, phenylsulfanyl compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
[4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted phenyl or pyridine compounds.
科学研究应用
Chemistry
In chemistry, [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. It may be used to study enzyme interactions, protein binding, and cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in drug development, particularly for targeting specific molecular pathways.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of specialized products with specific properties.
作用机制
The mechanism of action of [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other chloropyridine derivatives and phenylsulfanyl compounds. Examples include:
- 2-Chloropyridine-3-carboxylic acid
- 4-(2-Chloropyridine-3-carbonyl)oxyphenyl sulfide
Uniqueness
What sets [4-[4-(2-Chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
[4-[4-(2-chloropyridine-3-carbonyl)oxyphenyl]sulfanylphenyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O4S/c25-21-19(3-1-13-27-21)23(29)31-15-5-9-17(10-6-15)33-18-11-7-16(8-12-18)32-24(30)20-4-2-14-28-22(20)26/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKZXUMXIYWRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2652569.png)
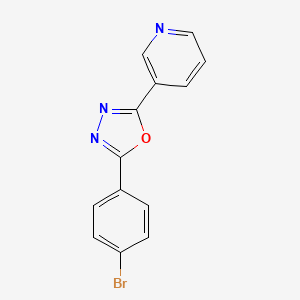
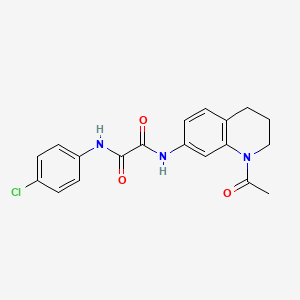
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2652576.png)
![2,4-dimethyl-6-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2652577.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2652581.png)

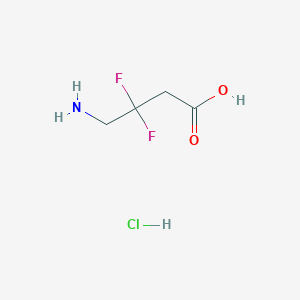
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2652586.png)
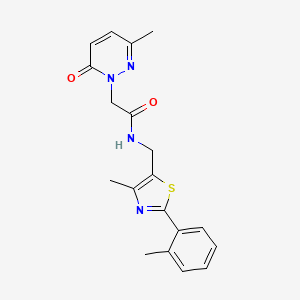
![2-{1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2652588.png)
![methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2652589.png)
